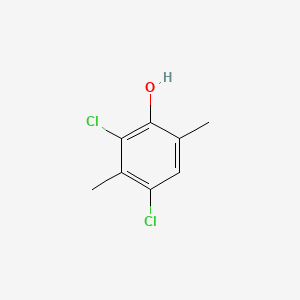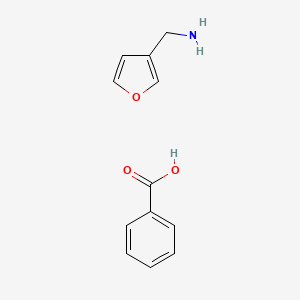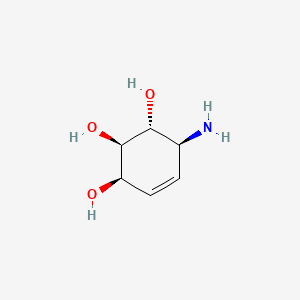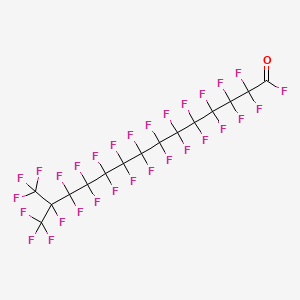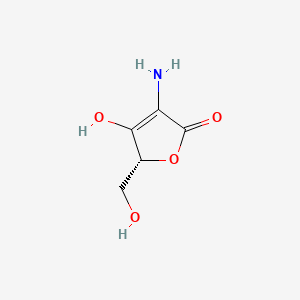
N-t-butyloxycarbonyl-d-serinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-butyloxycarbonyl-d-serinal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of d-serinal. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-butyloxycarbonyl-d-serinal typically involves the protection of the amino group of d-serinal with a Boc group. This can be achieved by reacting d-serinal with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-t-butyloxycarbonyl-d-serinal undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group to reveal the free amino group.
Substitution: Reactions where the Boc-protected amino group is substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid in methanol, and oxalyl chloride in methanol
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is d-serinal with a free amino group.
Substitution: Depending on the substituent used, various derivatives of d-serinal can be formed.
Scientific Research Applications
N-t-butyloxycarbonyl-d-serinal has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-t-butyloxycarbonyl-d-serinal primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, reagents such as TFA or oxalyl chloride cleave the Boc group, revealing the free amino group. This allows the compound to participate in further chemical reactions or biological processes .
Comparison with Similar Compounds
Similar Compounds
N-t-butyloxycarbonyl-l-serinal: Similar in structure but with the l-isomer of serinal.
N-t-butyloxycarbonyl-d-alanine: Another Boc-protected amino acid with a different side chain.
N-t-butyloxycarbonyl-d-phenylalanine: Boc-protected amino acid with an aromatic side chain.
Uniqueness
N-t-butyloxycarbonyl-d-serinal is unique due to its specific structure and the presence of the d-isomer of serinal. This configuration can influence its reactivity and interactions in biological systems, making it valuable for specific applications in peptide synthesis and drug development .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4,6,11H,5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
InChI Key |
IQUPBNVUTOSSFI-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



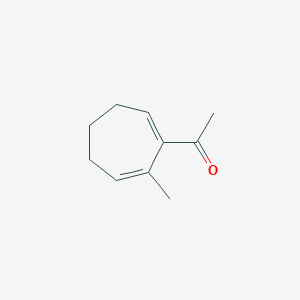
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)


![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

